molecular formula C13H9NO3 B109985 4-Nitrobenzophenone CAS No. 1144-74-7

4-Nitrobenzophenone

Cat. No.: B109985
CAS No.: 1144-74-7
M. Wt: 227.21 g/mol
InChI Key: ZYMCBJWUWHHVRX-UHFFFAOYSA-N
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Description

4-Nitrobenzophenone is an organic compound with the molecular formula C13H9NO3. It is characterized by a nitro group (-NO2) attached to the para position of the benzophenone structure. This compound appears as a yellow to light brown crystalline powder and is primarily used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

It’s known that benzophenone derivatives have been studied for their antimalarial activity , suggesting that they may interact with proteins or enzymes involved in the life cycle of malaria parasites.

Mode of Action

Benzophenone derivatives, including nitro-substituted compounds, have been shown to exhibit alkylating activity . Alkylating agents can modify the chemical structure of DNA, preventing its replication and thereby inhibiting cell growth.

Biochemical Pathways

It’s worth noting that nitro-substituted aromatic compounds like 4-nitrobenzophenone can be metabolized by bacteria through specific degradation pathways . These pathways involve the reduction of the nitro group and subsequent breakdown of the aromatic ring.

Pharmacokinetics

For instance, this compound is a yellow to light brown fine crystalline powder , suggesting it could be formulated for oral administration. Its molecular weight (227.22 g/mol ) is within the range typically favorable for drug-like properties.

Result of Action

Some benzophenone derivatives have been shown to exhibit antitumor activity . This suggests that this compound might also have potential antitumor effects, although this would need to be confirmed through experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzophenone can be synthesized through the nitration of benzophenone. The process involves the reaction of benzophenone with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 4-Aminobenzophenone.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzophenone derivatives.

Scientific Research Applications

4-Nitrobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, such as antimalarial agents.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4-Nitroacetophenone: Similar structure but with an acetyl group instead of a benzoyl group.

    4-Nitrobenzoic Acid: Contains a carboxyl group instead of a carbonyl group.

    4-Nitrobenzyl Alcohol: Features a hydroxymethyl group instead of a carbonyl group.

Uniqueness: 4-Nitrobenzophenone is unique due to its specific combination of a nitro group and a benzophenone structure. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a wide range of chemical transformations, which is not as easily achievable with its similar counterparts .

Properties

IUPAC Name

(4-nitrophenyl)-phenylmethanone
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InChI

InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMCBJWUWHHVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C13H9NO3
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DSSTOX Substance ID

DTXSID7061564
Record name Methanone, (4-nitrophenyl)phenyl-
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Molecular Weight

227.21 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 4-Nitrobenzophenone
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CAS No.

1144-74-7
Record name 4-Nitrobenzophenone
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Record name Methanone, (4-nitrophenyl)phenyl-
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Record name 4-Nitrobenzophenone
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Record name Methanone, (4-nitrophenyl)phenyl-
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Record name Methanone, (4-nitrophenyl)phenyl-
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Record name 4-nitrobenzophenone
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Synthesis routes and methods I

Procedure details

A total of 55.7 grams of p-nitrobenzoyl chloride was dissolved in 225 milliliters of benzene and, while stirring, 65 grams of anhydrous aluminum chloride was added thereto over a period of 40 minutes, all of which was done under a nitrogen atmosphere. After addition was completed, the mixture was stirred for 30 minutes on a steam bath and then poured over ice. Extraction of the resulting product with methylene chloride, followed by washing the organic layer with water, drying with anhydrous magnesium sulfate and filtering, resulted in the recovery of 62.2 grams of p-nitrobenzophenone.
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with 4-chlorobenzophenone (100 mg, 0.462 mmol, 1 equivalent), sodium nitrite (63.7 mg, 0.923 mmol, 2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (0.005 or 0.0025 equivalents) and 7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane (0.012 or 0.006 equivalents, respectively). The solids were slurried in t-butyl alcohol (0.84 mL) before adding tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) (7.4 μL, 0.023 mmol, 0.05 equivalents). The vial was sealed with a crimp top and placed in a heating block at 130° C. After indicated reaction time, the vial was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with tetrahydrofuran (2 mL) and filtered through a pad of diatomaceous earth into a tared 125-mL Erlenmeyer flask. The vial was rinsed with tetrahydrofuran (5×1 mL) before the filter cake was washed with tetrahydrofuran (5 mL). A wt % analysis was performed on the filtrate and an assay yield was measured.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
63.7 mg
Type
reactant
Reaction Step One
Name
7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
7.4 μL
Type
reactant
Reaction Step Two
Quantity
0.84 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Nitrobenzophenone?

A1: this compound has a molecular formula of C13H9NO3 and a molecular weight of 227.22 g/mol. []

Q2: Are there any unique features in the crystal structure of this compound?

A2: Yes. In its crystal structure, the molecule, excluding the central carbonyl group (C=O), exhibits near planarity. The two benzene rings are twisted relative to each other with a dihedral angle of 51.41° observed between them. []

Q3: What is a common starting material for synthesizing this compound?

A3: A frequent precursor for this compound synthesis is 4-Fluoronitrobenzene. It undergoes nucleophilic acylation with Benzaldehyde in the presence of N-Heterocyclic Carbene (NHC) catalysts, leading to the formation of this compound. []

Q4: Can you describe the mechanism of this compound synthesis using 4-Fluoronitrobenzene?

A4: Certainly. The synthesis starts with the generation of NHC from imidazolium ionic liquids in the presence of a base. The NHC activates the benzaldehyde, causing an "umpolung" effect, which transforms it into a nucleophile. This activated benzaldehyde then attacks the electron-deficient carbon bearing fluorine in 4-Fluoronitrobenzene, leading to the displacement of fluorine. Subsequent base-promoted eliminations yield the final product, this compound. []

Q5: Are there alternative synthetic methods for this compound?

A5: Yes. One method involves using N-(this compound)-5-chlorosamide as a parent compound. This compound is reacted with epoxy low molecular weight compounds such as ethylene oxide, 1,2-epoxypropane, or 2,3-epoxy butane in the presence of a catalyst. []

Q6: How is the position of the nitro group in Nitrobenzophenone isomers determined using mass spectrometry?

A6: Differential mass spectrometry (Dif MS) is employed to differentiate between 3-Nitrobenzophenone and this compound. By comparing the fragmentation patterns and calculating the differential mass spectrum (Pms) of both isomers, one can pinpoint the nitro group's position without needing standards or spectral libraries. This method relies on the distinct fragmentation pathways exhibited by each isomer due to the different positions of the nitro group, ultimately affecting the stability of the fragmented ions. [, ]

Q7: What are some reactions this compound can undergo?

A7: this compound can be reduced to its radical anion and dianion forms in tetrahydrofuran using tetrabutylammonium hexafluorophosphate as a supporting electrolyte. [] It can also undergo Reformatsky reactions with ethyl bromoacetate to form β,β-diarylhydracrylic acids. []

Q8: How does the presence of proton donors affect the reduction of this compound?

A8: The addition of proton donors to a solution of this compound in tetrahydrofuran influences its electrochemical reduction pathway. The type and concentration of the proton donor can impact the equilibrium between the radical anion, dianion, and other possible intermediates formed during the reduction process. []

Q9: Can this compound be used in the synthesis of heterocyclic compounds?

A9: Yes, this compound derivatives are valuable building blocks for synthesizing diverse heterocyclic compounds. For instance, 2,2'-difluoro-4-nitrobenzophenones, obtained via nucleophilic aroylation of 3,4-difluoronitrobenzene, serve as intermediates in the preparation of xanthones and acridones. These heterocyclic systems are constructed through cyclization reactions of the difluorobenzophenones with oxygen or nitrogen nucleophiles. []

Q10: Has this compound been used in material science?

A10: Yes, this compound serves as a key building block in developing ethynyl-terminated polymers for advanced material applications. It acts as an end-capping agent in synthesizing ethynyl-terminated polysulfones and ethynyl-terminated polyether-ketones. [] The nitro group in this compound plays a crucial role in this process. It allows for controlled polymer chain extension through a nucleophilic aromatic substitution reaction where the nitro group acts as a leaving group, facilitating the attachment of polymer chains to the this compound core. [] The resulting polymers exhibit desirable properties such as enhanced glass transition temperatures and good thermal stability, making them suitable for high-performance applications. []

Q11: Can derivatives of this compound be used as imaging agents?

A11: Yes, (R,S)131I-QNB, an analog of the muscarinic receptor antagonist (R,S)-QNB, can be synthesized from this compound and radiolabeled with Iodine-123 for use as a SPECT imaging agent. This compound has potential applications in studying cerebral muscarinic acetylcholine receptors. [, ]

Q12: Is this compound used in the synthesis of anti-trypanosomal agents?

A12: Derivatives of this compound, particularly those incorporating thiosemicarbazone moieties, exhibit promising anti-trypanosomal activity. Notably, Ruthenium(II) complexes and Manganese(II) complexes with N4-methyl-4-nitrobenzophenone thiosemicarbazone have been investigated for their potential in treating trypanosomiasis. [, ]

Q13: Are there any other notable biological activities associated with this compound derivatives?

A13: this compound derivatives, specifically N-{7-methoxy-6-[2-(1-pyrrole-2-base) ethoxy] quinazoline-4 base}-4-N-[(this compound) methyl] benzene-1,4-diamine, have demonstrated promising anti-tumor activity in vitro and in vivo against various cancer cell lines, including MCF-7, A549, and HT-29. [] This highlights the potential of this compound derivatives as lead compounds for developing novel anti-cancer therapeutics.

Q14: How is computational chemistry used in research related to this compound?

A14: Computational methods, such as semiempirical molecular orbital (MO) calculations using AM1 and PM3 methods, are employed to predict the heat of formation of ions generated during the fragmentation of this compound derivatives in mass spectrometry. These calculated values are then correlated with the experimental differential mass spectra to provide insights into the fragmentation pathways and stability of different ions. []

Q15: What is the significance of studying the micellar effect on the photochemistry of compounds related to this compound?

A15: Examining the influence of surfactants, such as sodium dodecyl sulfate (SDS), Tween #80, and hexadecyltrimethylammonium bromide (HTAB), on the photooxidation of this compound-related oximes provides valuable information about the reaction mechanism and the role of singlet oxygen. This research helps to understand how these compounds might behave in different environments, including biological systems. []

Q16: Can you explain the concept of steric inhibition of resonance in the context of this compound and its derivatives?

A16: Steric hindrance, arising from bulky substituents near the reactive center, can disrupt the resonance stabilization of intermediates formed during reactions involving this compound and its derivatives. For instance, the presence of methyl groups in 3,5-dimethyl-4-nitrobenzenemethanol hinders its reactivity with sodium hydroxide compared to the unsubstituted α-phenyl-4-nitrobenzenemethanol. []

Q17: What is the role of this compound oxime resin in peptide synthesis?

A17: The this compound oxime resin, pioneered by E.T. Kaiser, provides a unique platform for solid-phase peptide synthesis. It allows for the synthesis of protected peptides on the resin, followed by controlled cleavage to obtain the desired peptide sequence. This strategy has proven valuable in synthesizing long chain polypeptides and artificial proteins. []

Q18: How is the oxime resin advantageous in cyclic peptide synthesis?

A18: The oxime resin simplifies the synthesis of cyclic peptides. The linear peptide sequence can be assembled on the resin, and a subsequent cyclization-cleavage step directly generates the desired cyclic peptide. This method streamlines the process and offers advantages over traditional solution-phase methods. []

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